molecular formula C11H12N2 B12123079 Cyclopropanamine, 2-(1H-indol-3-yl)-

Cyclopropanamine, 2-(1H-indol-3-yl)-

Cat. No.: B12123079
M. Wt: 172.23 g/mol
InChI Key: WMUNIKSCJKEXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanamine, 2-(1H-indol-3-yl)- is a compound that features a cyclopropane ring attached to an indole moiety Indole derivatives are significant in various fields due to their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine, 2-(1H-indol-3-yl)- typically involves the reaction of tryptamine with cyclopropanecarboxylic acid or its derivatives. One common method is the DCC-mediated coupling (using N,N’-dicyclohexylcarbodiimide) between carboxylic acids and amines . This reaction is carried out under mild conditions, often at room temperature, and yields the desired amide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanamine, 2-(1H-indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Cyclopropanamine, 2-(1H-indol-3-yl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanamine, 2-(1H-indol-3-yl)- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]cyclopropanamine
  • 2-Amino-3-(1H-indol-3-yl)-propan-1-ol
  • (Z)-N’((1H-indol-3-yl)methylene)nicotinohydrazide

Comparison: Cyclopropanamine, 2-(1H-indol-3-yl)- is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to other indole derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

Cyclopropanamine, 2-(1H-indol-3-yl)- is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Cyclopropanamine, 2-(1H-indol-3-yl)- has the chemical formula C11H12N2C_{11}H_{12}N_2. Its structure features a cyclopropanamine moiety linked to an indole ring, which is known for its diverse biological properties.

Research indicates that cyclopropanamine derivatives exhibit various mechanisms of action, particularly in relation to cancer cell lines and neurodegenerative disorders. Notably, compounds with similar structures have been shown to:

  • Induce apoptosis in cancer cells.
  • Arrest cell cycle progression in the G2/M phase.
  • Inhibit tubulin polymerization, akin to the action of colchicine .

Antiproliferative Effects

A study evaluated the antiproliferative activities of cyclopropanamine derivatives against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The results demonstrated significant cytotoxic effects with varying IC50 values:

CompoundHeLa IC50 (μM)MCF-7 IC50 (μM)HT-29 IC50 (μM)
7d0.520.340.86

Compound 7d showed the most potent activity among tested derivatives, indicating its potential as a lead compound for further development in cancer therapy .

Mechanistic Insights

The mechanism of action for cyclopropanamine derivatives includes:

  • Cell Cycle Arrest : Inducing G2/M phase arrest, which prevents cells from dividing.
  • Apoptosis Induction : Triggering programmed cell death pathways in a dose-dependent manner.
  • Tubulin Inhibition : Disrupting microtubule dynamics by inhibiting tubulin polymerization, which is critical for mitosis .

Neuropharmacological Activity

Cyclopropanamine derivatives have also been investigated for their neuropharmacological properties. Certain studies suggest that they may possess selective agonist activity at serotonin receptors (5-HT2C) which are implicated in mood regulation and neurodegenerative diseases such as Alzheimer's disease .

Preclinical Evaluations

A preclinical study highlighted the potential of cyclopropanamine derivatives in treating neurodegenerative conditions by demonstrating selective inhibition of butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer's pathology. This suggests that these compounds could be effective in enhancing cholinergic signaling in the brain .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the cyclopropanamine structure can significantly influence biological activity. For instance:

  • Introducing different substituents on the indole ring can enhance selectivity and potency towards specific receptors.
  • The presence of alkoxy groups has been found beneficial for maintaining activity against certain targets .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(1H-indol-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C11H12N2/c12-10-5-8(10)9-6-13-11-4-2-1-3-7(9)11/h1-4,6,8,10,13H,5,12H2

InChI Key

WMUNIKSCJKEXKG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.